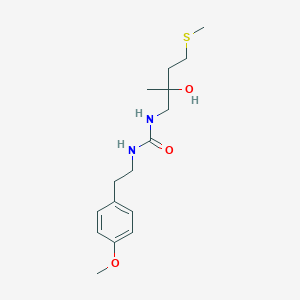
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea, also known as HMBMU, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
Directed Lithiation and Electrophile Reactions
Research led by Smith, El-Hiti, and Alshammari (2013) explored the directed lithiation of compounds related to the specified urea at low temperatures, with the resulting dilithium reagents interacting with various electrophiles. This method could yield substituted products with potential applications in synthetic chemistry and drug design (Smith, El-Hiti, & Alshammari, 2013).
Potential Anticancer Agents
Gaudreault et al. (1988) studied derivatives of similar urea compounds for their cytotoxic effects on human adenocarcinoma cells. Some derivatives showed significant cytotoxicity, indicating potential as anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Acetylcholinesterase Inhibition
Vidaluc et al. (1995) synthesized and assessed a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. These compounds could have implications in the treatment of diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Free Radical Scavenging and Myocardial Infarction
Hashimoto et al. (2001) investigated a novel low-molecular-weight free radical scavenger related to the specified urea. They explored its effects on myocardial infarct size, indicating potential use in cardiovascular therapeutics (Hashimoto et al., 2001).
Neuropeptide Y5 Receptor Antagonism
Fotsch et al. (2001) developed trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. These compounds could be significant in the treatment of obesity and related metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Gelation and Rheological Properties
Lloyd and Steed (2011) studied hydrogels formed by similar urea compounds, focusing on their morphological and rheological properties. Such research can contribute to material science, particularly in designing new types of gels and biomaterials (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-16(20,9-11-22-3)12-18-15(19)17-10-8-13-4-6-14(21-2)7-5-13/h4-7,20H,8-12H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFXVQQZUQKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NCCC1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

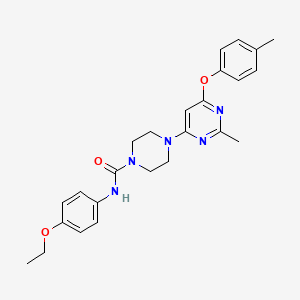
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2697842.png)
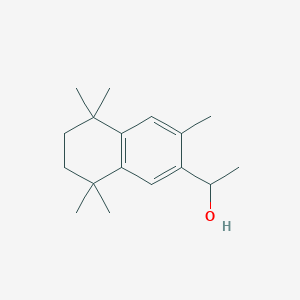
![N-(sec-butyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2697845.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2697847.png)
![N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697851.png)
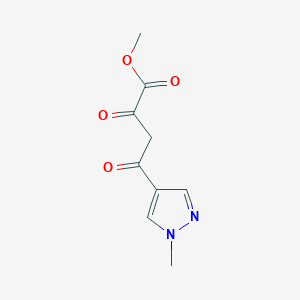

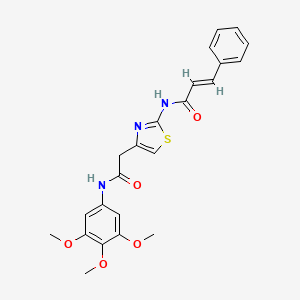

![7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2697858.png)

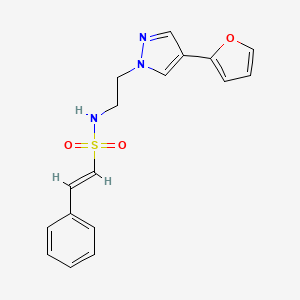
![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2697862.png)